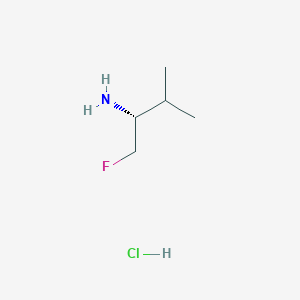

(R)-1-Fluoro-3-methyl-2-butylamine Hydrochloride

Description

BenchChem offers high-quality (R)-1-Fluoro-3-methyl-2-butylamine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-Fluoro-3-methyl-2-butylamine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H13ClFN |

|---|---|

Molecular Weight |

141.61 g/mol |

IUPAC Name |

(2R)-1-fluoro-3-methylbutan-2-amine;hydrochloride |

InChI |

InChI=1S/C5H12FN.ClH/c1-4(2)5(7)3-6;/h4-5H,3,7H2,1-2H3;1H/t5-;/m0./s1 |

InChI Key |

BSDDUQYTALFOIR-JEDNCBNOSA-N |

Isomeric SMILES |

CC(C)[C@H](CF)N.Cl |

Canonical SMILES |

CC(C)C(CF)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Fluorination: Enhancing Metabolic Stability via Bioisosteric Replacement

Executive Summary

In the optimization of lead compounds, metabolic instability is a primary attrition factor. The rapid oxidative clearance of a drug by Cytochrome P450 (CYP) enzymes reduces bioavailability, necessitating higher doses that increase toxicity risks. This guide details the strategic application of fluorinated isosteres —specifically the substitution of hydrogen (H) with fluorine (F)—to block metabolic "soft spots."

We will examine the physicochemical basis of this stability, specifically the thermodynamic and kinetic barriers imposed by the C-F bond. Furthermore, we provide a validated Microsomal Stability Assay protocol to quantify these benefits, ensuring this guide serves as both a theoretical and practical resource for medicinal chemists.

The Physicochemical Basis of Metabolic Blockade

The efficacy of fluorine in extending half-life (

Bond Dissociation Energy (BDE)

Metabolic oxidation by CYP450 isoforms (e.g., CYP3A4, CYP2D6) typically proceeds via a radical abstraction mechanism.[1] The enzyme's high-valent iron-oxo species (Compound I) abstracts a hydrogen atom from the drug.

-

The Barrier: The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry.[2][3][4] Replacing a labile C-H bond with C-F raises the activation energy required for this abstraction to levels often unattainable by the CYP catalytic cycle.

Table 1: Comparative Bond Metrics Relevant to Metabolism

| Bond Type | Bond Dissociation Energy (kcal/mol) | Bond Length (Å) | Metabolic Susceptibility |

| C-H (Aliphatic) | ~98 - 105 | 1.09 | High (Primary oxidation site) |

| C-F | 116 - 130 | 1.35 | Negligible (Metabolic blocker) |

| C-Cl | ~81 | 1.77 | Moderate (Often toxicophore) |

| C-O | ~85 | 1.43 | High (Cleavage/Conjugation) |

Electronic Deactivation

Fluorine is the most electronegative element (Pauling scale: 3.98). When attached to an aromatic ring, it withdraws electron density via induction (

-

Mechanism: CYP oxidation of arenes often involves an initial electrophilic attack.[5] By reducing the electron density of the aromatic ring, fluorine destabilizes the transition state for the formation of the arene oxide intermediate, effectively "deactivating" the ring toward oxidation.

Visualizing the CYP Blockade

The following diagram illustrates the kinetic divergence between a standard drug and its fluorinated analog during CYP interaction.

Figure 1: Mechanistic divergence in CYP450 oxidation. The C-F bond prevents the radical abstraction step essential for hydroxylation.

Strategic Bioisosteric Applications

In drug design, random fluorination is inefficient.[1] We apply fluorine specifically to Metabolic Soft Spots identified via metabolite identification (MetID) studies.

Strategy A: Blocking Aromatic Hydroxylation (Para-Blockade)

The para-position of phenyl rings is electronically prone to CYP attack.

-

Modification: Phenyl

4-Fluorophenyl. -

Outcome: Prevents formation of the para-phenol metabolite without significantly altering steric bulk, maintaining binding pocket affinity.

Strategy B: Protecting Aliphatic Chains

Alkyl chains are susceptible to terminal (

-

Modification: Methyl (

) -

Outcome: The

group is metabolically inert. However, note that

Strategy C: Modulation of pKa and Lipophilicity

Fluorine adjacent to a basic amine reduces the pKa (making it less basic) due to electron withdrawal.

-

Benefit: This reduces lysosomal trapping and phospholipidosis risk while improving membrane permeability (logP modulation).

Experimental Validation: Microsomal Stability Assay

To validate the benefits of fluorination, we utilize the Liver Microsome Stability Assay . This protocol measures the intrinsic clearance (

Trustworthiness Note: This protocol uses NADPH as a cofactor. Without NADPH, CYP enzymes are inactive.[1] Always include a "minus-NADPH" control to rule out non-CYP degradation (e.g., chemical hydrolysis).[1]

Materials

-

Enzyme Source: Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein concentration.[1]

-

Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

-

Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).[1]

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

Protocol Workflow

-

Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer. Pre-warm to 37°C.

-

Dosing: Spike test compound (1 µM final conc.) into the microsomal mix.[6][7][8] Avoid high concentrations (>10 µM) to prevent enzyme saturation.

-

Initiation: Add NADPH to start the reaction (Time

).[7] -

Sampling: At

min, remove aliquots. -

Quenching: Immediately dispense aliquot into Stop Solution (Ratio 1:3) to precipitate proteins.

-

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

Data Analysis

Plot

Assay Logic Diagram

Figure 2: Step-by-step workflow for the in vitro Microsomal Stability Assay.

Case Studies in Drug Design

Ezetimibe (Zetia®)

-

Challenge: The lead compound, SCH 48461, suffered from rapid metabolic clearance due to oxidation on the phenyl rings and hydrolysis of the methoxy group.

-

Solution: Medicinal chemists replaced the susceptible hydrogens on the phenyl rings with fluorine.

-

Result: The resulting compound, Ezetimibe, features two 4-fluorophenyl groups.[1] These fluorines block para-hydroxylation, significantly increasing metabolic stability and potency (approx.[1] 400-fold improvement over early leads) [1].

Sitagliptin (Januvia®)

-

Challenge: DPP-4 inhibitors require high metabolic stability to maintain 24-hour glycemic control.

-

Solution: Incorporation of a 2,4,5-trifluorophenyl moiety.[1]

-

Result: The trifluorophenyl group serves a dual purpose: it fills a hydrophobic pocket in the DPP-4 enzyme (increasing potency) and renders the ring impervious to oxidative metabolism, contributing to Sitagliptin's excellent oral bioavailability and once-daily dosing profile [2].

References

-

Clader, J. W. (2004). The Discovery of Ezetimibe: A View from Outside the Receptor. Journal of Medicinal Chemistry, 47(1), 1–9.[1]

-

Kim, D., et al. (2005).[1] (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes.[1] Journal of Medicinal Chemistry, 48(1), 141–151.[1]

-

Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[1]

-

Hazai, E., et al. (2006).[1] Microsomal Stability: A Standard Assay in Drug Discovery. Current Drug Metabolism.

Sources

- 1. Antidiabetic Drug Sitagliptin with Divalent Transition Metals Manganese and Cobalt: Synthesis, Structure, Characterization Antibacterial and Antioxidative Effects in Liver Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

Methodological & Application

Technical Application Note: Enantiospecific Synthesis of (R)-1-Fluoro-3-methyl-2-butylamine Hydrochloride

[1]

Executive Summary

This application note details the synthesis of (R)-1-Fluoro-3-methyl-2-butylamine Hydrochloride (CAS: 2006287-08-5), a critical

The protocol prioritizes stereochemical integrity and process safety . While direct deoxofluorination (e.g., DAST) is common in academic settings, this guide recommends a Sulfonate Displacement Strategy for scale-up to minimize the risk of aziridinium-mediated rearrangement and energetic hazards associated with sulfur-fluoride reagents.[1]

Target Compound Profile

| Property | Specification |

| IUPAC Name | (2R)-1-fluoro-3-methylbutan-2-amine hydrochloride |

| Structure | (CH₃)₂CH-CH(NH₂[1][2][3][4]·HCl)-CH₂F |

| Molecular Formula | C₅H₁₃ClFNO |

| Molecular Weight | 141.61 g/mol |

| Chirality | (R)-Enantiomer (derived from D-Valine) |

Strategic Retrosynthesis

The synthesis is grounded in the "Chiral Pool" strategy, utilizing D-Valine as the starting material to establish the (R)-stereocenter at C2. The pathway avoids stereocenter inversion by operating on the C1 primary alcohol.

Figure 1: Retrosynthetic analysis utilizing the D-Valine chiral pool.[1][2]

Detailed Experimental Protocols

Phase 1: Precursor Preparation (Reduction & Protection)

Objective: Convert D-Valine to N-Boc-D-Valinol.[1] Rationale: The amine must be protected with a carbamate (Boc) to prevent N-alkylation/oxidation and reduce the nucleophilicity of the nitrogen, thereby suppressing aziridine formation during activation.

Reagents:

-

D-Valine (1.0 equiv)[1]

-

NaBH₄ (2.5 equiv) / I₂ (1.0 equiv) system (or LiAlH₄)[1]

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)[1]

Step-by-Step Workflow:

-

Reduction: Suspend D-Valine in dry THF (0.5 M) under N₂. Add NaBH₄ followed by dropwise addition of I₂ in THF at 0°C. Reflux for 12–16 h. Caution: H₂ gas evolution.[1]

-

Quench: Cool to 0°C. Add MeOH carefully to destroy excess hydride. Evaporate solvent.[5][6][7]

-

Workup: Dissolve residue in 20% KOH. Stir for 4h. Extract with DCM.[6][8] Dry (Na₂SO₄) and concentrate to yield D-Valinol .[1]

-

Protection: Dissolve crude D-Valinol in DCM. Add Et₃N (1.2 equiv) and Boc₂O (1.1 equiv). Stir at RT for 4 h.

-

Purification: Wash with 1N HCl, sat. NaHCO₃, and brine.[8] Recrystallize from Hexane/EtOAc.[5][6]

-

Checkpoint: Confirm structure via ¹H NMR.[6] Expect isopropyl doublet at ~0.9 ppm and Boc singlet at ~1.4 ppm.

-

Phase 2: Fluorination (The Critical Control Point)

Method Selection: Two routes are presented. Method A (Recommended) is safer and more robust for scale. Method B is faster for small-scale (<1g) R&D but carries higher risk.[1]

Method A: Sulfonate Displacement (High Fidelity)

Mechanism: Sₙ2 displacement of a mesylate by fluoride. Since the reaction occurs at C1 (primary carbon), the C2 stereocenter is not involved in the reaction center, retaining the (R) configuration.

-

Activation (Mesylation):

-

Dissolve N-Boc-D-Valinol (1.0 equiv) in dry DCM at 0°C.

-

Add Et₃N (1.5 equiv) followed by Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise.[1]

-

Stir 2 h at 0°C.

-

Workup: Wash with cold 1N HCl, NaHCO₃. Dry and concentrate. Use the crude mesylate immediately (unstable on silica).

-

-

Fluorination:

-

Dissolve the crude mesylate in anhydrous THF (0.2 M).

-

Add TBAF (Tetra-n-butylammonium fluoride) (1.0 M in THF, 2.0 equiv).

-

Reflux (65°C) for 12–24 h. Note: Elimination to the alkene is a potential side reaction; monitor by TLC.

-

Purification: Concentrate THF. Redissolve in EtOAc, wash extensively with water (to remove TBAF salts). Purify via silica gel chromatography (0-10% EtOAc/Hexane).

-

Method B: Deoxofluorination (Small Scale Only)

Reagents: Deoxo-Fluor® or DAST.[1][8] Safety Warning: DAST can explode at >50°C. Deoxo-Fluor is thermally more stable but still generates HF.[1]

-

Dissolve N-Boc-D-Valinol in anhydrous DCM at -78°C .

-

Allow to warm to RT overnight.

-

Quench: Pour into saturated NaHCO₃ (vigorous bubbling).

-

Risk: This method may produce oxazoline byproducts via internal attack of the Boc carbonyl on the activated alcohol.

Phase 3: Deprotection & Salt Formation

Objective: Cleave the Boc group and isolate the stable hydrochloride salt.

-

Dissolve N-Boc-(R)-1-fluoro-3-methyl-2-butylamine in 1,4-Dioxane .

-

Add 4M HCl in Dioxane (5 equiv) at 0°C.

-

Stir at RT for 3–5 h. A white precipitate should form.

-

Isolation: Dilute with Et₂O or Hexane to maximize precipitation. Filter the solid under N₂.

-

Drying: Dry in a vacuum oven at 40°C over P₂O₅.

Analytical Validation

| Test | Expected Result | Interpretation |

| ¹H NMR (DMSO-d₆) | Confirms amine salt formation.[1] | |

| Diagnostic: Large geminal H-F coupling confirms CH₂F.[1] | ||

| Alpha-proton. | ||

| Isopropyl methyls. | ||

| ¹⁹F NMR | Typical shift for primary alkyl fluoride. | |

| Optical Rotation | Compare with lit.[1] value for (R)-isomer to confirm no racemization. |

Process Safety & Troubleshooting (Self-Validating Systems)

Figure 2: Decision matrix for fluorination reagent selection based on scale.

Critical Control Points:

-

Moisture Sensitivity: Fluorinating agents (DAST) and Mesyl Chloride hydrolyze instantly.[1] All glassware must be oven-dried; solvents must be anhydrous (<50 ppm H₂O).[1]

-

Aziridine Avoidance: In Method A, ensure the reaction mixture remains basic/neutral during mesylation to prevent premature cyclization. In Method B, keep temperature strictly controlled.

-

HF Scavenging: Synthesis generates HF byproducts. Glassware etching is a sign of failure. Use plasticware for TBAF steps if possible, or quench immediately with Calcium Carbonate or NaHCO₃.

References

-

Synthesis of

-Fluoroamines via DAST:- -Fluoroamines... via Organocatalysis." PMC/NIH.

-

Safety of Fluorinating Reagents

-

General Protocol for Amino Alcohol Fluorination

-

Target Compound Identification

Sources

- 1. oakwoodchemical.com [oakwoodchemical.com]

- 2. prepchem.com [prepchem.com]

- 3. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. TCI Practical Example: Fluorination of an Alcohol Using DAST | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. 3-Fluoro-3-methylbutan-1-amine hydrochloride | C5H13ClFN | CID 89813669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. DAST - Enamine [enamine.net]

- 14. Rapid, General Access to Chiral β-Fluoroamines and β, β-Difluoroamines via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (R)-1-Fluoro-3-methyl-2-butylamine Hydrochloride CAS#: 2006287-08-5 [m.chemicalbook.com]

Troubleshooting & Optimization

Troubleshooting low yields in fluorinated amine nucleophilic substitutions

Subject: Troubleshooting Low Yields in

Introduction: The "Fluorine Penalty"

Welcome to the technical support hub. If you are here, you are likely staring at an LCMS trace showing unreacted starting material or a complex mixture of degradation products.

You are not alone. The introduction of fluorine atoms near a nitrogen center—specifically in 2,2,2-trifluoroethylamine (TFEA) or

The Core Problem:

The electronegativity of fluorine exerts a massive inductive effect (

-

Ethylamine pKa: ~10.7[1]

-

2,2,2-Trifluoroethylamine pKa: ~5.7

This

Diagnostic Workflow

Before proceeding, identify your failure mode using the logic flow below.

Figure 1: Diagnostic decision tree for fluorinated amine coupling failures.

Section 1: Kinetic Stalling (The Problem)

User Issue: "I am trying to alkylate TFEA with a benzyl bromide using

Root Cause:

The nucleophile is too weak. The activation energy (

Troubleshooting Protocol:

-

Leaving Group Upgrade: Bromides are often insufficient. Perform an in-situ Finkelstein reaction by adding 0.5 equiv of NaI to convert the alkyl bromide to a more reactive alkyl iodide.

-

Solvent Switch: Use DMSO or NMP . These polar aprotic solvents solvate the cation (leaving the amine free) and stabilize the polar transition state.

-

Thermal Push: These reactions rarely proceed at RT. Heat is non-negotiable.

Comparative Reactivity Table:

| Parameter | Standard Amine (Ethylamine) | Fluorinated Amine (TFEA) | Adjustment Required |

| Reactivity | High ( | Very Low ( | Increase Temp ( |

| Solvent | DCM, THF, MeOH | DMSO, Sulfolane, NMP | Maximize dielectric constant |

| Leaving Group | Cl, Br, OTs | I, OTf, ONf | Use "Super" leaving groups |

| Concentration | 0.1 M | 1.0 M - Neat | Drive kinetics via concentration |

Section 2: Stability & Decomposition (The HF Elimination)

User Issue: "My reaction turned black. NMR shows the starting material is gone, but I see vinyl signals. I suspect decomposition."

Root Cause:

You are witnessing

Mechanism of Failure:

Corrective Actions:

-

Q: Which base should I use?

-

STOP: Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu), LDA.

-

GO: Cesium Carbonate (

), Potassium Phosphate (

-

-

Q: Can I use a catalyst?

-

Yes. Transition metal catalysis (Section 3) allows for milder bases, bypassing the harsh conditions that trigger elimination.

-

Section 3: Metal-Catalyzed Solutions (Buchwald-Hartwig)

User Issue: "Standard Buchwald conditions (Pd/BINAP) gave <10% yield with my trifluoroethylamine."

Root Cause: Standard ligands (BINAP, dppf) facilitate oxidative addition, but the reductive elimination step is the bottleneck. The electron-deficient amine does not bind strongly to the Pd(II) center, and even if it does, the resulting complex is stable and reluctant to form the C-N bond.

The Solution: Specialized Ligands You need electron-rich, sterically bulky monophosphine ligands. BrettPhos is the gold standard for primary fluorinated amines.

Optimized Protocol: Pd-Catalyzed Cross-Coupling

This protocol is self-validating. If this fails, the issue is likely substrate instability, not catalyst activity.

Reagents:

-

Catalyst: Pd(OAc)

(2 mol%) or Pd -

Ligand: BrettPhos (4 mol%) (Note: RuPhos is a backup for secondary amines).

-

Base:

(2.0 equiv) - Crucial: Must be anhydrous. -

Solvent: Toluene or 1,4-Dioxane (0.2 M).

-

Additive: 2-4% water (optional, sometimes aids solubility of inorganic bases) OR use tBuOH as a co-solvent.

Step-by-Step Procedure:

-

Pre-complexation (Critical): In a glovebox or under Ar, mix Pd(OAc)

and BrettPhos in the solvent. Heat to 80°C for 1 minute to generate the active -

Addition: Add the aryl halide and the fluorinated amine.

-

Base Addition: Add

. -

Reaction: Seal and heat to 100-110°C for 12-18 hours.

-

Workup: Filter through Celite. Do not do an acidic wash (product may be weak, but acid can trap it or hydrolyze imines if formed).

Why this works:

-

BrettPhos: The bulk promotes the formation of the monoligated Pd species (active catalyst) and accelerates the difficult reductive elimination of the electron-poor amine.

-

Carbonate Base: Sufficiently strong to deprotonate the Pd-bound amine but weak enough to minimize HF elimination.

Figure 2: Catalytic cycle highlighting the bottleneck (Reductive Elimination) caused by electron-deficient amines.

FAQ: Rapid Fire Troubleshooting

Q: Can I use microwave irradiation?

A: Yes, and it is highly recommended for

Q: My product and starting amine co-elute on silica. How do I purify? A: TFEA is volatile (bp ~37°C). If your product is non-volatile, simply rotovap the reaction mixture vigorously. Alternatively, since the product is weakly basic, it will not retain well on cation exchange columns (SCX), whereas non-fluorinated impurities might.

Q: Are there alternatives if Pd-catalysis fails?

A: Yes. Copper-catalyzed Ullmann-type coupling is a viable alternative, often using ligands like phenanthroline or diamines, though it typically requires higher temperatures (

References

-

Nucleophilicity Trends: Nucleophilicity Trends of Amines. Master Organic Chemistry. Link

-

Buchwald-Hartwig Protocol: Palladium-Catalyzed Arylation of Fluoroalkylamines. National Institutes of Health (PMC). Link

-

HF Elimination Mechanism: The Mechanism of Base-Promoted HF Elimination. ResearchGate. Link

-

Beta-Fluoroamine Synthesis:Rapid, General Access to Chiral

-Fluoroamines. National Institutes of Health (PMC). Link

Sources

Controlling hygroscopicity of amine hydrochloride salts during weighing

[2][3][5][8][9][10][11][12]

Quantitative Data: Relative Humidity Thresholds

The following table summarizes the Critical Relative Humidity (CRH) concept. If ambient humidity exceeds CRH, the salt will dissolve.

| Amine Salt Class | Estimated CRH (at 25°C) | Recommended Handling RH | Storage Requirement |

| Primary Amines (e.g., Methylamine HCl) | 40-60% | < 40% | Tightly sealed, Desiccator |

| Tertiary Amines (e.g., Triethylamine HCl) | < 20% (Very Low) | < 10% (Glove Box) | Vacuum Desiccator / Inert Gas |

| Quaternary Ammonium (e.g., Choline Cl) | < 15% (Deliquescent) | < 5% (Glove Box) | Strictly Inert Atmosphere |

| Aromatic Amines (e.g., Aniline HCl) | 60-70% | < 50% | Standard Cabinet |

Note: Lower molecular weight usually correlates with higher hygroscopicity in amine salts.

References

-

Mettler Toledo. (n.d.).[9] Weighing the Right Way: Guidelines on Weighing Technique, Samples, and External Influences.[4][10][9] Retrieved from [Link]

- United States Pharmacopeia (USP).General Chapter <41> Balances.

-

National Institutes of Health (NIH). (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis.[5] Retrieved from [Link]

-

Org. Syntheses. (n.d.). General procedures for handling deliquescent amine salts. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scalesplus.com [scalesplus.com]

- 5. asiapharmaceutics.info [asiapharmaceutics.info]

- 6. genfollower.com [genfollower.com]

- 7. pharmainfo.in [pharmainfo.in]

- 8. How to weigh a higroscopic substance - Chromatography Forum [chromforum.org]

- 9. mt.com [mt.com]

- 10. device.report [device.report]

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Butylamines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Fluorinated Butylamines

Fluorinated butylamines represent a class of compounds with increasing significance in pharmaceutical and agrochemical research. The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the precise structural elucidation of these compounds is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information. However, the presence and position of fluorine atoms introduce unique complexities to their fragmentation patterns, necessitating a detailed understanding for accurate identification and isomer differentiation.

This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of fluorinated butylamine isomers. We will explore the influence of ionization techniques, the predictable yet nuanced fragmentation pathways, and the impact of fluorine's position on the resulting mass spectra. This document is intended to serve as a practical resource for researchers, enabling more confident and accurate structural characterization of this important class of molecules.

Pillar 1: The Causality Behind Fragmentation - Ionization and Isomeric Effects

The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the molecule's inherent chemical stability and the energy imparted by the ionization source. For fluorinated butylamines, both the choice of ionization technique and the specific isomer play critical roles in the observed fragmentation.

Electron Ionization (EI) vs. Chemical Ionization (CI): A Tale of Two Energies

-

Electron Ionization (EI): This "hard" ionization technique bombards the analyte with high-energy electrons (typically 70 eV), leading to extensive fragmentation.[1] While this provides a detailed fingerprint of the molecule, it can sometimes result in a weak or absent molecular ion peak, making it challenging to determine the molecular weight directly. For fluorinated compounds, the strong electron-withdrawing nature of fluorine can further influence bond stabilities, leading to complex fragmentation.[2]

-

Chemical Ionization (CI): In contrast, CI is a "soft" ionization technique that uses a reagent gas to gently ionize the analyte. This results in less fragmentation and a more prominent protonated molecule, [M+H]+, which is invaluable for confirming the molecular weight. CI is particularly useful for distinguishing between isomers that may produce similar EI fragmentation patterns.

The Foundational Fragmentation of Aliphatic Amines: Alpha-Cleavage

The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage .[3][4] This involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. The driving force for this fragmentation is the formation of a stable, resonance-stabilized iminium cation.[5]

For non-fluorinated butylamine isomers, alpha-cleavage provides a clear method for differentiation:

-

1-Butanamine: Alpha-cleavage results in the loss of a propyl radical, leading to a base peak at m/z 30 ([CH2=NH2]+).[4]

-

2-Butanamine: Two possible alpha-cleavages can occur: loss of an ethyl radical to form an ion at m/z 44 ([CH3CH=NH2]+), or loss of a methyl radical to form an ion at m/z 58 ([CH3CH2CH=NH2]+).[4]

-

2-Methyl-1-propanamine: Similar to 1-butanamine, the primary alpha-cleavage leads to a base peak at m/z 30.[4]

-

2-Methyl-2-propanamine (tert-Butylamine): Alpha-cleavage involves the loss of a methyl radical, resulting in a stable ion at m/z 58 ([(CH3)2C=NH2]+).[4]

Pillar 2: The Influence of Fluorine - A Comparative Analysis of Fragmentation Patterns

Predicted Fragmentation of Monofluorinated Butylamine Isomers (Under EI)

The following table summarizes the predicted key fragment ions for various monofluorinated butylamine isomers. These predictions are based on the principles of alpha-cleavage and the known effects of fluorine substitution.

| Isomer | Structure | Predicted Key Fragment Ions (m/z) and Rationale |

| 1-Fluoro-2-aminobutane | CH3CH2CH(NH2)CH2F | Primary α-cleavage (loss of ethyl radical): [H2N=CHCH2F]+ at m/z 62. Secondary α-cleavage (loss of fluoromethyl radical): [CH3CH2CH=NH2]+ at m/z 58. Loss of HF from the molecular ion is also possible. |

| 2-Fluoro-1-aminobutane | CH3CH2CHFCH2NH2 | Primary α-cleavage (loss of propyl radical): [FCH=NH2]+ - this is less likely due to the instability of the resulting radical. A more probable fragmentation is the loss of the ethyl group adjacent to the fluorine, leading to [CHFCH2NH2]+ at m/z 62. Cleavage of the C-C bond between the carbon bearing the fluorine and the amino group would yield [CH2=NH2]+ at m/z 30. |

| 3-Fluoro-1-aminobutane | CH3CHFCH2CH2NH2 | Primary α-cleavage (loss of 2-fluoropropyl radical): [CH2=NH2]+ at m/z 30. This is expected to be a major fragment. |

| 4-Fluoro-1-aminobutane | FCH2CH2CH2CH2NH2 | Primary α-cleavage (loss of 3-fluoropropyl radical): [CH2=NH2]+ at m/z 30. This will likely be the base peak. |

| 4-Fluoro-2-aminobutane | FCH2CH2CH(NH2)CH3 | Primary α-cleavage (loss of methyl radical): [FCH2CH2CH=NH2]+ at m/z 76. Secondary α-cleavage (loss of 2-fluoroethyl radical): [CH3CH=NH2]+ at m/z 44. |

Visualizing Fragmentation Pathways

The following diagrams illustrate the predicted primary fragmentation pathways for selected fluorinated butylamine isomers under electron ionization.

Caption: Predicted EI fragmentation of 4-Fluoro-1-aminobutane.

Pillar 3: Experimental Protocol - A Self-Validating System

The following protocol outlines a robust method for the analysis of fluorinated butylamines using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is designed to be self-validating by incorporating appropriate quality controls.

Step-by-Step GC-MS Methodology

-

Sample Preparation:

-

Accurately weigh and dissolve the fluorinated butylamine standard in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of 1 mg/mL.

-

Prepare a series of dilutions for calibration curve generation (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

For complex matrices, a liquid-liquid or solid-phase extraction may be necessary to isolate the analytes of interest.

-

-

GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point. For highly polar amines, a base-deactivated column may be necessary to improve peak shape.

-

Injection: 1 µL splitless injection at 250°C.

-

Oven Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 30-300.

-

-

-

Data Analysis and Validation:

-

Acquire full scan data for all standards and samples.

-

Identify the retention time and mass spectrum for each fluorinated butylamine isomer.

-

Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration.

-

Analyze the fragmentation patterns to identify key diagnostic ions for each isomer.

-

For unknown samples, compare the retention time and mass spectrum to those of the authenticated standards. A library match score can be used as an additional confirmation tool. [6]

-

Workflow Diagram

Caption: GC-MS workflow for fluorinated butylamine analysis.

Conclusion: A Path Forward for Confident Identification

The mass spectrometric fragmentation of fluorinated butylamines is a nuanced interplay of fundamental chemical principles and the subtle structural differences between isomers. While direct comparative experimental data for all isomers remains an area for future research, a predictive understanding based on the foundational principles of alpha-cleavage and the influence of fluorine substitution provides a powerful framework for their analysis. By carefully selecting ionization techniques and meticulously analyzing fragmentation patterns, researchers can confidently differentiate between isomers and achieve accurate structural elucidation. The experimental protocol provided herein offers a robust starting point for developing validated analytical methods for these important compounds.

References

- Jackson, G. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. Journal of the American Society for Mass Spectrometry, 25(5), 843-851.

- Kranenburg, R., et al. (2019). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information.

-

LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

-

Spoering, R. (2015). Organic chemistry 33: Mass spectrometry. CureFFI.org. Retrieved from [Link]

-

YouTube. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of propan-2-amine. Retrieved from [Link]

-

Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]

-

ACS Publications. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Retrieved from [Link]

Sources

- 1. 2-Propen-1-amine, 2-methyl- [webbook.nist.gov]

- 2. benchchem.com [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the C-F Bond: A Comparative Guide to Validating Fluorinated Building Block Purity

Introduction: The "Fluorine Effect" in Purity Analysis

In modern drug discovery, approximately 25-30% of all blockbusters contain at least one fluorine atom. The introduction of fluorine enhances metabolic stability and lipophilicity, but it introduces a "black box" paradox in quality control. The very C-F bond strength (approx. 116 kcal/mol) that protects a drug from metabolic degradation also makes it resistant to the combustion required for standard Elemental Analysis (EA).

This guide addresses a critical failure point in the supply chain: The false rejection (or worse, false acceptance) of fluorinated building blocks due to analytical artifacts.

While Quantitative NMR (qNMR) has emerged as a powerful alternative, Elemental Analysis remains the gold standard for establishing bulk purity —confirming the absence of inorganic salts, moisture, and solvent traps that qNMR often misses. This guide details how to validate fluorinated compounds by modifying standard EA protocols and objectively compares these results against qNMR and HPLC.

The Technical Challenge: Why Standard EA Fails

Standard CHN combustion analysis relies on the complete oxidation of a sample at ~950°C in a quartz (

-

The Hydrogen Inflation Error: Fluorine forms Hydrogen Fluoride (HF) during combustion. HF aggressively attacks the quartz tube.

Consequence: The detector registers this "extra" water as hydrogen from the sample. Result: %H is artificially high. -

Incomplete Combustion (Refractory Carbides): The high thermal stability of C-F bonds can lead to the formation of stable metal fluorides or carbides if the combustion temperature or oxygen environment is insufficient. Consequence: Result: %C is artificially low.

Visualization: The Combustion Interference Pathway

Figure 1: The mechanism by which Fluorine interferes with standard quartz-based combustion analysis, leading to inflated Hydrogen values.

Comparative Analysis: EA vs. qNMR vs. HPLC

To validate purity effectively, one must understand what each method actually measures.[1]

| Feature | Modified Elemental Analysis (EA) | Quantitative NMR (qNMR) | HPLC (UV/Vis) |

| Measurement Principle | Absolute mass fraction of elements (Bulk Property).[2] | Molar ratio of protons (Specific Nuclei). | Absorption of UV light by chromophores. |

| Primary Blind Spot | Requires ~2 mg sample; destructive. | "Invisible" impurities (inorganics, salts without protons). | Response factors vary; misses non-UV active impurities. |

| Fluorine Suitability | High (with additives). Validates total composition. | High. | Medium. C-F bonds don't enhance UV detection significantly. |

| Accuracy Target | Area % (Relative, not absolute).[3] | ||

| Best Use Case | Final validation of bulk material (Salt form confirmation). | In-process checks; determining absolute weight % purity. | Routine purity tracking during synthesis. |

Experimental Protocol: The "Modified Combustion" System

To achieve the JOC standard of

Materials Required[1][2][4][5][6][7][8][9][10][11][12]

-

Instrument: Thermo FlashSmart or Elementar vario EL cube (or equivalent).

-

Combustion Aid: Tungsten Trioxide (

) or Vanadium Pentoxide ( -

Container: Tin capsules (avoid silver unless analyzing for Halogens specifically).

Step-by-Step Methodology

-

Sample Preparation:

-

Dry the sample under high vacuum (0.1 mbar) at 40°C for 4 hours to remove surface moisture (critical, as moisture mimics the HF interference).

-

Weigh 1.5 – 2.5 mg of the fluorinated compound into a tin capsule. Precision must be

mg.

-

-

The Additive Strategy (The "Secret Sauce"):

-

Add 10-15 mg of

(Tungsten Trioxide) directly over the sample in the capsule. -

Why?

acts as an oxygen donor and a flux. It creates a local environment of "super-oxidation" to break the C-F bonds completely and prevents the formation of refractory carbides. It also helps mitigate the attack on the quartz by promoting rapid combustion before HF can equilibrate with the silica.

-

-

Instrument Parameters:

-

Oxygen Injection: Increase

dosing time by 20% compared to standard organics. -

Furnace Temperature: Ensure combustion zone is

.

-

-

Data Processing:

-

Run a "Conditioning" blank containing a fluorinated standard (e.g., 4-Fluorobenzoic acid) to passivate the active sites in the column before running your unknown.

-

Case Study: Validation of 2-Fluoro-4-(trifluoromethyl)pyridine

Scenario: A CRO synthesized a batch of 2-Fluoro-4-(trifluoromethyl)pyridine.

-

Theoretical Formula:

-

Theoretical %: C: 43.65%, H: 1.83%, N: 8.48%

Experimental Data Comparison:

| Method | Result | Deviation from Calc. | Status | Interpretation |

| Standard EA | C: 42.90%H: 2.45%N: 8.41% | C: -0.75%H: +0.62% | FAIL | Classic Interference. Low Carbon indicates incomplete combustion.[2] High Hydrogen indicates HF attacking the quartz tube ( |

| Modified EA (with | C: 43.58%H: 1.88%N: 8.46% | C: -0.07%H: +0.05% | PASS | |

| qNMR ( | Purity: 99.1% | N/A | PASS | Confirms organic structure purity. |

| HPLC (254 nm) | Area: 99.8% | N/A | Misleading | Overestimates purity. HPLC missed a trace inorganic salt impurity that EA would have detected (if present). |

Decision Logic for Validation

When should you use which method?

Figure 2: Decision matrix for selecting the appropriate validation technique based on rigor requirements.

Conclusion

For fluorinated building blocks, standard elemental analysis is a trap. The generation of HF and the stability of C-F bonds lead to systematic errors that look like impurity issues but are actually methodological failures.

Key Takeaways:

-

Trust but Modify: EA is valid only if combustion aids (

) are used. -

The "H" Warning: If your EA report shows High Hydrogen and Low Carbon, assume Fluorine interference before assuming wet sample.

-

The Golden Pair: The most robust validation is a combination of

-qNMR (for specific organic purity) and Modified EA (for bulk composition).

References

-

Taki, M., et al. "Precise Elemental Analysis of Fluorine-Containing Samples." Bunseki Kagaku, Vol 60, 2011.[4] (Contextualizing the use of

additives). -

National Institutes of Health (NIH). "An International Study Evaluating Elemental Analysis." PMC Articles. [Link]

Sources

Safety Operating Guide

(R)-1-Fluoro-3-methyl-2-butylamine Hydrochloride proper disposal procedures

Operational Guide: Disposal of (R)-1-Fluoro-3-methyl-2-butylamine Hydrochloride

Part 1: Executive Safety Directive

Do not dispose of this compound down the drain. (R)-1-Fluoro-3-methyl-2-butylamine Hydrochloride is a fluorinated organic salt. While it may appear to be a standard amine salt, its fluorine content dictates a specialized disposal pathway to prevent infrastructure damage and environmental release of Hydrogen Fluoride (HF).

Immediate Action Required:

-

Segregate: Place in "Solid/Liquid Halogenated Organic Waste" containers.

-

Label: Explicitly mark as "Fluorinated Organic" to alert incineration facilities of HF generation potential.

-

Incompatibility Alert: NEVER mix with bleach (Sodium Hypochlorite). This generates toxic chloramine gas.[1][2][3]

Part 2: Hazard Assessment & Technical Rationale

To ensure safety, we must understand the chemical behavior of this specific analyte during the waste lifecycle.

| Feature | Chemical Property | Operational Consequence |

| Fluorine Content | C-F Bond | Upon incineration, C-F bonds break to form Hydrogen Fluoride (HF) gas. Standard incinerators without scrubbers cannot handle this; it corrodes silica linings and violates emission standards. |

| Amine Group | Primary Amine ( | Incompatible with hypochlorites (bleach). Mixing forms Chloramines ( |

| Salt Form | Hydrochloride ( | acidic in solution.[2] Can release HCl gas if mixed with strong oxidizers or heated excessively. |

| Chirality | (R)-Enantiomer | While biologically significant, the chirality does not alter the disposal chemistry compared to the racemate. |

Part 3: Disposal Logic Flowchart

The following decision matrix illustrates the correct workflow for disposing of (R)-1-Fluoro-3-methyl-2-butylamine Hydrochloride.

Figure 1: Decision matrix for the safe segregation and disposal of fluorinated amine salts.

Part 4: Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system . You must perform the "Compatibility Check" (Step 2) before proceeding to storage (Step 3).

Step 1: Personal Protective Equipment (PPE)[5]

-

Gloves: Nitrile (0.11 mm minimum thickness).

-

Eye Protection: Chemical splash goggles (ANSI Z87.1).

-

Respiratory: If handling large quantities of fine powder, use a N95 particulate respirator or work inside a fume hood.

Step 2: The Compatibility Check (Self-Validation)

Before adding waste to a carboy or drum, verify the receiving container's history.

-

The "Bleach Test": Ask yourself, "Has this container ever held bleach or oxidizers?"

Step 3: Segregation & Packaging

-

Solid Waste:

-

Collect solids in a wide-mouth HDPE (High-Density Polyethylene) jar.

-

Do not dissolve solids unnecessarily; solid incineration is often more cost-effective.

-

-

Liquid Waste:

-

Pour into a container marked "Halogenated Organic Solvents."

-

Why Halogenated? Even though it is an amine, the Fluorine atom classifies it as halogenated for incineration purposes. Non-halogenated streams often go to fuel blending, where fluorine is strictly prohibited due to engine corrosion risks.

-

Step 4: Labeling

Affix a hazardous waste label with the following specific data:

-

Constituents: (R)-1-Fluoro-3-methyl-2-butylamine HCl (90%+), Water/Solvent (if liquid).

-

Hazards: Irritant, Corrosive (if concentrated).

-

Special Note: Write "CONTAINS ORGANIC FLUORINE" in the notes section. This alerts the disposal vendor to route the waste to a kiln with acid gas scrubbing capabilities [1].

Step 5: Final Destruction (Vendor Level)

The waste will be transported to a TSDF (Treatment, Storage, and Disposal Facility).

-

Method: High-temperature incineration (>1100°C).

-

Scrubbing: The flue gas is passed through a wet or dry scrubber containing Calcium Hydroxide (

).[4] -

Reaction:

. -

This converts the toxic HF gas into Calcium Fluoride (Fluorspar), a non-toxic solid [2].[6]

Part 5: Emergency Procedures

Scenario: Benchtop Spill (Solid)

-

Isolate: Evacuate the immediate area (3-meter radius).

-

Protect: Don PPE (Goggles, Nitrile Gloves, Lab Coat).

-

Sweep: Gently sweep up solids using a dustpan and brush. Avoid generating dust.[5][7]

-

Clean: Wipe the surface with a soap and water solution. DO NOT USE BLEACH.

-

Dispose: Place spill debris in the Halogenated Waste container.

Scenario: Skin/Eye Contact [8][7][9][10]

-

Skin: Wash with soap and water for 15 minutes.

-

Eyes: Flush with water for 15 minutes.

-

Medical: Seek medical attention if irritation persists. Provide the SDS to the physician.

References

-

National Institute of Standards and Technology (NIST). (2023). Combustion of Fluorinated Hydrocarbons. NIST Technical Note regarding HF formation during incineration. [Link]

-

U.S. Environmental Protection Agency (EPA). (2023). Incineration of Halogenated Organic Compounds. EPA Hazardous Waste Combustion Guidelines. [Link]

-

PubChem. (2023). Compound Summary: 3-Fluoro-3-methylbutan-1-amine hydrochloride.[8] National Library of Medicine.[8] [Link][8]

-

Occupational Safety and Health Administration (OSHA). (2023). Laboratory Safety Guidance: Chemical Hygiene Plan. [Link]

Sources

- 1. amherst.edu [amherst.edu]

- 2. researchsafety.northwestern.edu [researchsafety.northwestern.edu]

- 3. scribd.com [scribd.com]

- 4. US3699209A - Hf removal system - Google Patents [patents.google.com]

- 5. unodc.org [unodc.org]

- 6. engineering.steuler.de [engineering.steuler.de]

- 7. fishersci.com [fishersci.com]

- 8. 3-Fluoro-3-methylbutan-1-amine hydrochloride | C5H13ClFN | CID 89813669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.